bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone
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Overview
Description
Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone is a complex organometallic compound. It is known for its use as a palladium catalyst in various organic reactions, particularly in the field of cross-coupling reactions. This compound is part of the BrettPhos family of ligands, which are known for their stability and efficiency in catalytic processes .
Preparation Methods
The synthesis of bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone involves several steps. The preparation typically starts with the synthesis of the phosphane ligand, followed by the complexation with palladium. The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the stability of the compound . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions where the palladium center is oxidized.
Reduction: The compound can also undergo reduction reactions, often facilitated by reducing agents.
Substitution: It is commonly used in substitution reactions, particularly in cross-coupling reactions where it acts as a catalyst.
Common reagents used in these reactions include halides, amines, and other nucleophiles. The major products formed from these reactions depend on the specific substrates used but often include complex organic molecules with high degrees of functionalization .
Scientific Research Applications
Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone exerts its effects involves the activation of the palladium center. The palladium atom facilitates the formation and breaking of chemical bonds, allowing for the efficient catalysis of various reactions. The molecular targets and pathways involved include the coordination of the palladium center with substrates, followed by oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Compared to other similar compounds, bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone is unique due to its high stability and efficiency in catalytic processes. Similar compounds include:
- Dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane
- Methanesulfonato (2-dicyclohexylphosphino-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl) (2’-amino-1,1’-biphenyl-2-yl)palladium (II)
These compounds share similar structural features but differ in their ligand environments and catalytic properties, making this compound particularly effective in specific applications.
Biological Activity
The compound bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane; bromopalladium(1+); 1-(2H-thiophen-2-id-5-yl)ethanone is a complex organometallic compound that combines a phosphine ligand with palladium and a thiophene derivative. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and catalysis. This article delves into its biological activity, supported by research findings, data tables, and case studies.
Molecular Formula and Weight
- Molecular Formula : C₄₉H₆₆BrO₃PPdS
- Molecular Weight : 952.4 g/mol
Physical Properties
Property | Value |
---|---|
CAS Number | 1805783-53-2 |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Anticancer Activity
Research has indicated that phosphine ligands, particularly those containing bulky groups like adamantyl, can enhance the efficacy of palladium complexes in cancer therapy. A study demonstrated that palladium complexes with phosphine ligands exhibit cytotoxicity against various cancer cell lines. The mechanism is thought to involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .
Antimicrobial Properties
The compound's thiophene component is known for its antimicrobial activity. Thiophene derivatives have been shown to possess significant antibacterial and antifungal properties. In vitro studies suggest that the presence of the thiophene moiety enhances the overall antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria .
Antioxidant Activity
Antioxidant assays conducted on related compounds indicate that phosphine ligands can scavenge free radicals effectively. This property may contribute to the compound's potential in mitigating oxidative stress-related diseases .
Case Studies
- Study on Cytotoxicity : A study assessed the cytotoxic effects of various palladium-phosphine complexes on human cancer cell lines. The results showed that compounds similar to bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
- Antimicrobial Testing : In a comparative study, several thiophene derivatives were tested for their antimicrobial properties against E. coli and Staphylococcus aureus. The results indicated that compounds with adamantyl phosphine ligands had enhanced activity compared to standard antibiotics .
The biological activity of bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane is hypothesized to involve multiple mechanisms:
- Induction of Apoptosis : Through ROS generation leading to mitochondrial dysfunction.
- Disruption of Cell Membrane Integrity : Particularly in microbial cells due to its amphiphilic nature.
- Inhibition of Key Enzymes : Involved in cellular proliferation and survival.
Properties
Molecular Formula |
C49H66BrO3PPdS |
---|---|
Molecular Weight |
952.4 g/mol |
IUPAC Name |
bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone |
InChI |
InChI=1S/C43H61O2P.C6H5OS.BrH.Pd/c1-25(2)34-17-35(26(3)4)39(36(18-34)27(5)6)40-37(44-7)9-10-38(45-8)41(40)46(42-19-28-11-29(20-42)13-30(12-28)21-42)43-22-31-14-32(23-43)16-33(15-31)24-43;1-5(7)6-3-2-4-8-6;;/h9-10,17-18,25-33H,11-16,19-24H2,1-8H3;2-3H,1H3;1H;/q;-1;;+2/p-1 |
InChI Key |
BXJOJIBZMFQCOF-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)OC)OC)C(C)C.CC(=O)C1=CC=[C-]S1.Br[Pd+] |
Origin of Product |
United States |
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